molecular formula C11H24O3Si B015436 (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one CAS No. 218615-21-5

(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one

Cat. No. B015436
M. Wt: 232.39 g/mol
InChI Key: UUSDHTAHRYBCMB-JTQLQIEISA-N
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Description

"(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one" is a complex organic molecule. The presence of the tert-butyl(dimethyl)silyl group indicates it's a silyl ether, which is often used in organic synthesis as a protecting group for alcohols or to enhance reactivity through steric and electronic effects.

Synthesis Analysis

The synthesis of related tert-butyl(dimethyl)silyl compounds involves various strategies, including photolysis and allylation reactions. For example, [2-(tert-Butyldimethylsilyl)phenyl]diphenyl(2,2,4,4-tetramethylpent-3-yloxy)silane is synthesized by photolysis of its disilane precursor in the presence of 2,2,4,4-tetramethyl-3-pentanone in isopentane solution at −78°C (Leigh et al., 1997). Additionally, novel compounds have been prepared via allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with functionalized allylic iodide in the presence of metallic indium (Bouarata et al., 2012).

Molecular Structure Analysis

The molecular structure and conformations of compounds with tert-butyl(dimethyl)silyl groups have been extensively studied. For instance, the geometric structure and conformational properties of 2,2-di-tert-butyl-1,3-diaza-2-silacyclopentane were investigated by gas electron diffraction and quantum chemical methods, revealing a mixture of two conformers with twist conformations (Oberhammer et al., 2004).

Chemical Reactions and Properties

Tert-butyl(dimethyl)silyl groups play a significant role in modulating the chemical reactivity and properties of organic molecules. For example, the tert-butyl dimethyl silyl group enhances drug cytotoxicity against human tumor cells, demonstrating its impact on biological activity (Donadel et al., 2005).

Scientific Research Applications

  • Enhancement of Drug Cytotoxicity : The tert-butyl dimethyl silyl group is known to enhance drug cytotoxicity against human tumor cells, making it valuable in medicinal chemistry and cancer research (Donadel et al., 2005).

  • Hydroxyl-Protecting Applications : This group is useful in protecting hydroxyl groups, especially in the synthesis of prostaglandins, which are important in pharmaceuticals (Corey & Venkateswarlu, 1972).

  • Chemical Synthesis : Compounds containing the tert-butyl(dimethyl)silyl group are used in the synthesis of various chemical structures, including [2-(tert-Butyldimethylsilyl)phenyl]diphenyl(2,2,4,4-tetramethylpent-3-yloxy)silane, which have applications in scientific research (Leigh et al., 1997).

  • Synthesis of Furan Compounds : It is used in the synthesis of compounds like 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, relevant in organic synthesis and possibly pharmaceuticals (Fox & Ley, 2003).

  • Formation of Isoxazole Derivatives : This compound is involved in reactions forming isoxazole derivatives, which are significant in pharmaceutical and chemical research (Brehm et al., 1992).

  • Complex Formation with Metals : Derivatives of this compound can form complexes with metals like chromium, molybdenum, and tungsten, which have unusual properties and potential applications in materials science (Vogt et al., 1991).

  • Cancer Inhibitory Activity : Some isomers of this compound have shown inhibitory effects on chemical carcinogens in experimental models, making them of interest in cancer prevention research (Lam et al., 1979).

  • Production of Allylation Products : Cyclic silyl ethers produced from this compound are used in the production of allylation products, important in organic synthesis (Taguchi et al., 2001).

  • Substitution Reactions : It's involved in zinc and samarium-promoted substitution reactions with certain bromopropanoates, indicating its utility in organic synthetic methodologies (Valiullina et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. However, it’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions of research involving this compound are not explicitly mentioned in the search results. However, the use of the tert-butyldimethylsilyl group in chemical reactions suggests that it could have potential applications in synthetic organic chemistry1.


Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3Si/c1-9(13)10(7-8-12)14-15(5,6)11(2,3)4/h10,12H,7-8H2,1-6H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSDHTAHRYBCMB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H](CCO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442799
Record name (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one

CAS RN

218615-21-5
Record name (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Mulzer, A Mantoulidis, E Öhler - The Journal of Organic …, 2000 - ACS Publications
Total syntheses of the microtubule stabilizing antitumor drugs epothilone B and D are described, starting from optically pure (S)-malic acid and methyl (R)-3-hydroxy-2-methylpropionate…
Number of citations: 180 0-pubs-acs-org.brum.beds.ac.uk

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